molecular formula C10H9N3O2S B8473301 N-Methyl-3-oxo-5-phenyl-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61516-05-0

N-Methyl-3-oxo-5-phenyl-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8473301
CAS RN: 61516-05-0
M. Wt: 235.26 g/mol
InChI Key: XVUQNLFMEUDLJZ-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

0.5 ml of triethylamine and 10 ml of methyl isocyanate were added to a solution of 9 g of 3-hydroxy-5-phenyl-1,2,4-thiadiazole in 100 ml of tetrahydrofuran and the mixture was stirred at 20° C for an hour and then was vacuum filtered. The crystals recovered were crystallized from acetic acid to obtain 10 g of 2-(N-methylcarbamoyl)-5-phenyl-1,2,4-thiadiazole-3-one melting at 210° C.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][N:9]=[C:10]=[O:11].[OH:12][C:13]1[N:17]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:15][N:14]=1>O1CCCC1>[CH3:8][NH:9][C:10]([N:14]1[C:13](=[O:12])[N:17]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:15]1)=[O:11]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
9 g
Type
reactant
Smiles
OC1=NSC(=N1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystals recovered
CUSTOM
Type
CUSTOM
Details
were crystallized from acetic acid

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N1SC(=NC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.